1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine
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Overview
Description
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine is a compound that features a trifluoromethyl group attached to a biphenyl structure, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropanamine moiety, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety may interact with amine receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cyclopropanamine hydrochloride
- 2-Bromo-4’-(trifluoromethyl)-1,1’-biphenyl
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to the combination of the trifluoromethyl group and the cyclopropanamine moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14F3N |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-[3-phenyl-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C16H14F3N/c17-16(18,19)14-9-12(11-4-2-1-3-5-11)8-13(10-14)15(20)6-7-15/h1-5,8-10H,6-7,20H2 |
InChI Key |
VSHYRRCJEYZLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C3=CC=CC=C3)C(F)(F)F)N |
Origin of Product |
United States |
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